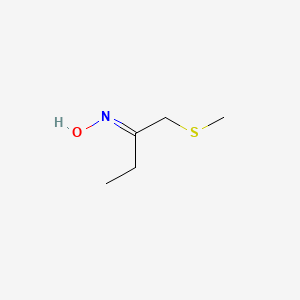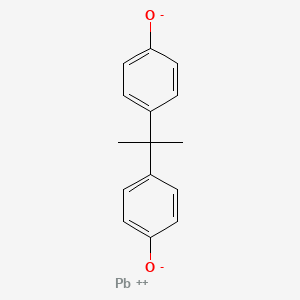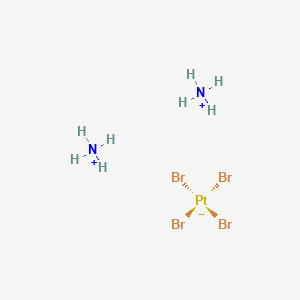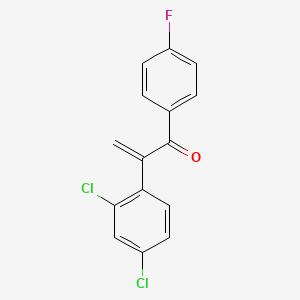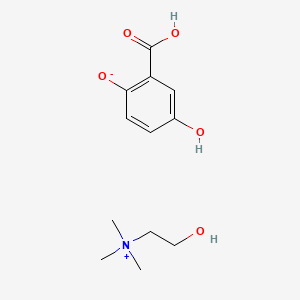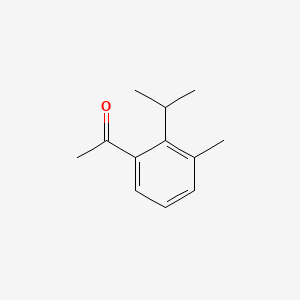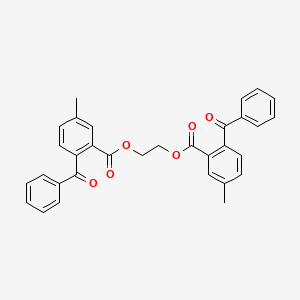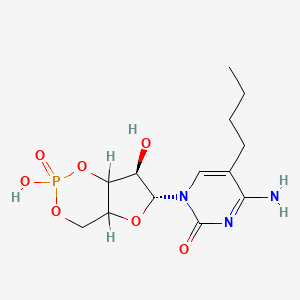
5-n-Butylcytidine 3',5'-cyclic monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Butylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine It is a non-canonical cyclic nucleotide, which means it is not as commonly studied as cyclic adenosine monophosphate or cyclic guanosine monophosphate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method is the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . The reaction conditions often require specific pH levels and temperatures to ensure the proper formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using cytidylyl cyclase. The process would need to be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
5-n-Butylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure and function.
Reduction: This can lead to the formation of different nucleotide analogs.
Substitution: Common in modifying the nucleotide for specific research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different cyclic nucleotide, while substitution could yield various analogs with altered biological activity .
科学研究应用
5-n-Butylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and signaling pathways.
Biology: Helps in understanding cellular processes involving cyclic nucleotides.
Medicine: Potential therapeutic applications in treating diseases related to nucleotide signaling.
Industry: Used in the development of biochemical assays and diagnostic tools.
作用机制
The compound exerts its effects by acting as a second messenger in various signaling pathways. It interacts with specific molecular targets, such as protein kinases and phosphodiesterases, to regulate cellular functions. The pathways involved include the cAMP-PKA-CREB pathway, which plays a role in gene transcription and protein expression .
相似化合物的比较
Similar Compounds
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic uridine monophosphate (cUMP)
- Cyclic cytidine monophosphate (cCMP)
Uniqueness
5-n-Butylcytidine 3’,5’-cyclic monophosphate is unique due to its specific structure and the presence of the butyl group, which may confer distinct biochemical properties and interactions compared to other cyclic nucleotides .
属性
CAS 编号 |
117309-91-8 |
|---|---|
分子式 |
C13H20N3O7P |
分子量 |
361.29 g/mol |
IUPAC 名称 |
4-amino-5-butyl-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C13H20N3O7P/c1-2-3-4-7-5-16(13(18)15-11(7)14)12-9(17)10-8(22-12)6-21-24(19,20)23-10/h5,8-10,12,17H,2-4,6H2,1H3,(H,19,20)(H2,14,15,18)/t8?,9-,10?,12-/m1/s1 |
InChI 键 |
CRAQVGQJWSIGOT-LCLYSXEGSA-N |
手性 SMILES |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
规范 SMILES |
CCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


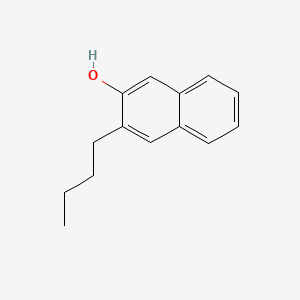
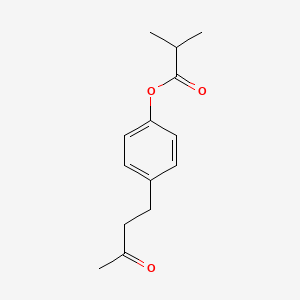
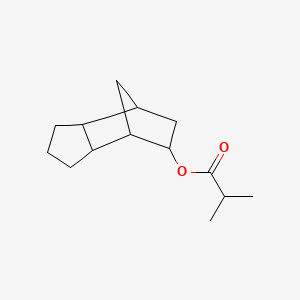
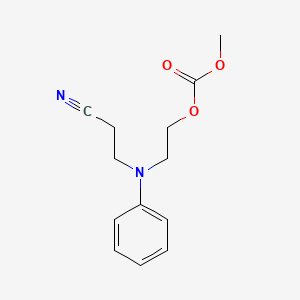
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

